2-(Cyclopropylmethoxy)ethyl methanesulfonate
Description
2-(Cyclopropylmethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group attached to an ethyl methanesulfonate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-5-4-10-6-7-2-3-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDUHIGQQYFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)ethyl methanesulfonate typically involves the reaction of cyclopropylmethanol with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines or thiols. The reactions are typically carried out at moderate temperatures.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a corresponding amine derivative.
Hydrolysis: The major products are cyclopropylmethanol and methanesulfonic acid.
Scientific Research Applications
Biological Research Applications
Mutagenesis and Genetic Studies:
One of the primary applications of 2-(Cyclopropylmethoxy)ethyl methanesulfonate is in mutagenesis studies. Similar to ethyl methanesulfonate (EMS), this compound acts as an alkylating agent, capable of inducing mutations in DNA. Its use in genetic research allows scientists to explore gene functions and understand genetic variations within organisms. The compound can facilitate the identification of genes responsible for specific traits, particularly in plant genetics where abiotic stress tolerance is critical .
Plant Breeding:
Research has demonstrated that compounds like this compound can be used to enhance plant breeding programs. By inducing mutations, researchers can develop new plant varieties with improved characteristics such as drought resistance and increased yield. The application of this compound in mutation breeding, combined with advanced genomic techniques, can accelerate the development of crops that are better suited for changing environmental conditions .
Synthetic Chemistry
Chemical Synthesis:
In synthetic chemistry, this compound serves as an intermediate or reagent in various chemical reactions. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules. This capability is particularly useful in the pharmaceutical industry for developing new drug candidates .
Reagent in Organic Reactions:
The compound can be utilized as a reagent in organic synthesis processes, including the formation of ethers and esters. Its unique cyclopropyl group may impart specific steric and electronic properties that can influence reaction outcomes, making it a subject of interest for chemists looking to optimize synthetic pathways .
Pharmaceutical Development
Potential Therapeutic Applications:
Research into the pharmacological properties of this compound is ongoing, with potential applications in treating various diseases. The compound's ability to modify biological pathways through mutagenesis may lead to insights into disease mechanisms and the development of novel therapeutic strategies .
Drug Discovery:
The compound may also play a role in drug discovery processes, particularly in screening libraries of chemical compounds for biological activity against specific targets. Its mutagenic properties could help identify compounds that modify gene expression or alter cellular responses, providing a pathway for discovering new drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)ethyl methanesulfonate involves the cleavage of the methanesulfonate group, which can react with nucleophiles in the cellular environment. This reaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s reactivity with nucleophiles makes it a useful tool in studying biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: Similar in structure but lacks the cyclopropylmethoxy group.
Methyl methanesulfonate: Another related compound with a simpler structure.
Cyclopropylmethanol: Shares the cyclopropylmethoxy group but lacks the methanesulfonate moiety.
Uniqueness
2-(Cyclopropylmethoxy)ethyl methanesulfonate is unique due to the presence of both the cyclopropylmethoxy and methanesulfonate groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Biological Activity
2-(Cyclopropylmethoxy)ethyl methanesulfonate is an alkylating agent that has garnered interest in biological research due to its mutagenic properties. This compound is structurally related to ethyl methanesulfonate (EMS), a well-known mutagen used extensively in genetic studies. The biological activity of this compound includes its ability to induce mutations, making it a valuable tool in genetic engineering and plant breeding.
- Chemical Formula : C₈H₁₅O₃S
- CAS Number : 63659-84-7
- Molecular Weight : 194.27 g/mol
The mechanism of action of this compound involves the alkylation of nucleophilic sites within DNA, leading to mutations. This process primarily occurs through:
- SN1/SN2 Reaction Mechanism : The compound can ethylate DNA bases, particularly at nitrogen positions, resulting in GC to AT and AT to GC transitions, as well as potential insertions or deletions in the DNA sequence .
- Chromosomal Breakage : Evidence suggests that alkylation can lead to chromosome breakage, contributing to genetic instability .
Biological Activity and Applications
The biological activity of this compound can be categorized into several key areas:
Mutagenesis
- Induction of Mutations : Studies indicate that this compound can effectively induce mutations in various organisms, including bacteria and plants .
- Case Study : In a study involving Gossypium herbaceum, mutant lines derived from EMS treatment demonstrated significant phenotypic variations, illustrating the potential of alkylating agents in generating genetic diversity for crop improvement .
Plant Breeding
- Enhancing Genetic Diversity : The use of this compound in plant breeding programs has shown promise in creating somaclonal variants, which are vital for developing new cultivars with desirable traits .
- Optimization Studies : Research has optimized the concentration and treatment duration of EMS-like compounds for effective mutagenesis, leading to improved germination rates and survival of treated seeds .
Comparative Analysis with Ethyl Methanesulfonate (EMS)
| Property | This compound | Ethyl Methanesulfonate (EMS) |
|---|---|---|
| Chemical Structure | Contains cyclopropyl and methoxy groups | Simple ethyl group |
| Mechanism of Action | Alkylation via SN1/SN2 reactions | Similar alkylation mechanism |
| Mutagenicity | Induces mutations effectively | Well-documented mutagen |
| Applications | Genetic engineering, plant breeding | Broad applications in genetics |
Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological contexts:
- Mutant Library Construction : A study constructed a mutant library using EMS-derived mutants, demonstrating the utility of alkylating agents in enhancing genetic variability for aquaculture species like Neopyropia .
- Phenotypic Variability : In experiments with Gossypium species, treated seeds exhibited diverse phenotypes such as altered plant height and flower development, confirming the successful application of this compound in generating useful mutations .
- Genetic Stability : While inducing mutations, careful monitoring is necessary as excessive mutagenesis can lead to instability; thus, optimal concentrations must be determined for specific applications .
Q & A
Q. What novel research applications exist for this compound in chemical biology or materials science?
- Methodological Answer :
- Chemical Biology : Use as a photoaffinity probe by incorporating UV-activatable groups (e.g., diazirines).
- Polymer Chemistry : Incorporate into monomers for sulfonated polymers with tunable hydrophilicity.
- Validation : Characterize functionalized products via MALDI-TOF or GPC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
